molecular formula C7H4BrClF3NO B1410882 2-Bromo-3-chloro-5-(trifluoromethoxy)aniline CAS No. 1807123-57-4

2-Bromo-3-chloro-5-(trifluoromethoxy)aniline

Cat. No.: B1410882
CAS No.: 1807123-57-4
M. Wt: 290.46 g/mol
InChI Key: AXJGITPZICYMPS-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-5-(trifluoromethoxy)aniline ( 887267-47-2) is a high-purity aromatic amine derivative that serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries . The unique combination of bromo and chloro halogen substituents, along with the electron-withdrawing trifluoromethoxy group, makes this compound a valuable intermediate for constructing complex molecular architectures through metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings . The trifluoromethoxy group is a critical functional motif in modern drug design, as it is known to enhance the lipophilicity and metabolic stability of lead compounds, thereby improving their bioavailability and target specificity . Anilines with halogen and trifluoromethyl/trifluoromethoxy substitutions have demonstrated significant biological activity in research, including potent antimicrobial efficacy against pathogens like Vibrio parahaemolyticus and cytotoxic activity against human cancer cell lines, highlighting the potential of this compound class in developing new therapeutic agents . Furthermore, substituted aniline derivatives are actively researched for their non-linear optical (NLO) properties, suggesting potential applications in material science for technologies like optical communication and data storage . This product is intended for research and further manufacturing purposes only and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromo-3-chloro-5-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3NO/c8-6-4(9)1-3(2-5(6)13)14-7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJGITPZICYMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)Br)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Aniline Derivatives

  • Starting Materials : Aniline derivatives are used as starting materials.
  • Halogenation : Bromine and chlorine are introduced into the aniline ring using appropriate reagents and catalysts.
  • Trifluoromethoxy Group Introduction : The trifluoromethoxy group is introduced using trifluoromethoxy reagents under controlled conditions.

Detailed Synthesis Steps

  • Step 1: Preparation of Aniline Derivative

    • Begin with an appropriate aniline derivative.
    • Perform necessary protection or activation steps if required.
  • Step 2: Halogenation

    • Use bromine and chlorine reagents to introduce these halogens into the aniline ring.
    • Employ a catalyst if necessary to facilitate the reaction.
  • Step 3: Introduction of Trifluoromethoxy Group

    • Utilize a trifluoromethoxy reagent to introduce this group into the aniline ring.
    • Ensure controlled conditions to achieve the desired regioselectivity.

Chemical and Physical Properties

Property Description
Molecular Formula C7H4BrClF3NO
Molecular Weight 290.46 g/mol
CAS Number 1807123-57-4
IUPAC Name This compound
Standard InChI InChI=1S/C7H4BrClF3NO/c8-6-4(9)1-3(2-5(6)13)14-7(10,11)12/h1-2H,13H2
Standard InChIKey AXJGITPZICYMPS-UHFFFAOYSA-N

Biological Activity and Applications

This compound is of interest in medicinal chemistry due to its potential interactions with biological targets such as enzymes or receptors. The presence of halogen and trifluoromethoxy groups enhances its binding affinity and specificity, making it a promising candidate for drug development.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-5-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: Nitro and nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

2-Bromo-3-chloro-5-(trifluoromethoxy)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-5-(trifluoromethoxy)aniline depends on its application. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of halogen and trifluoromethoxy groups can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups : The trifluoromethoxy group (OCF₃) enhances electrophilic substitution resistance compared to trifluoromethyl (CF₃) due to its stronger electron-withdrawing nature .
  • Halogen Positioning : Bromo at position 2 (meta to the amine) in 2-Bromo-5-(trifluoromethyl)aniline increases steric hindrance, reducing reactivity in coupling reactions compared to para-substituted analogs .

Physical Properties :

  • The refractive index of 3-Bromo-5-(trifluoromethoxy)aniline (1.511) suggests moderate polarizability, typical of halogenated aromatics .
  • Higher molecular weights (e.g., 274.46 for 3-Bromo-5-chloro-2-(trifluoromethyl)aniline) correlate with increased melting points and solubility challenges .

Applications :

  • Biological Activity : Trifluoromethoxy anilines are precursors to Schiff bases with antioxidant and antimicrobial properties .
  • Agrochemicals : Chloro and bromo substituents enhance pesticidal activity by improving lipid membrane penetration .

Research Findings and Case Studies

Reactivity in Cross-Coupling Reactions

  • 3-Bromo-5-(trifluoromethoxy)aniline participates in Suzuki-Miyaura couplings to generate biaryl structures, critical in drug discovery .
  • 2-Bromo-5-(trifluoromethyl)aniline exhibits lower reactivity in Buchwald-Hartwig aminations due to steric effects from the ortho-bromo substituent .

Biological Activity

2-Bromo-3-chloro-5-(trifluoromethoxy)aniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of bromine, chlorine, and a trifluoromethoxy group, is part of a broader class of halogenated anilines known for their diverse biological properties.

Chemical Structure and Properties

The molecular formula for this compound is C7H5BrClF3NO. The trifluoromethoxy group significantly influences the compound's electronic properties and reactivity, making it a candidate for various biological applications.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications:

  • Antimicrobial Activity : Compounds with similar structural features have been shown to exhibit antimicrobial properties, particularly against resistant strains of bacteria and fungi. The presence of halogens enhances the ability to disrupt microbial membranes or interfere with metabolic pathways.
  • Anticancer Potential : Halogenated anilines have been investigated for their anticancer activities. The trifluoromethoxy group can enhance the lipophilicity and bioavailability of the compound, potentially increasing its efficacy against various cancer cell lines.
  • Inhibition of Enzymatic Activity : Some studies suggest that compounds with similar structures can inhibit key enzymes involved in disease processes, such as kinases or proteases, which are critical in cancer progression and microbial resistance.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has indicated that the substitution pattern on the aniline ring significantly affects biological activity. For instance:

  • Halogen Substitution : The presence of bromine and chlorine at specific positions has been shown to enhance potency against certain biological targets compared to non-halogenated analogs.
  • Trifluoromethoxy Group : This group has been associated with improved interactions with biological macromolecules due to its electron-withdrawing properties, which can stabilize interactions with nucleophilic sites on target proteins.

Case Studies

  • Antimicrobial Screening : In a study involving a series of halogenated anilines, this compound exhibited significant activity against Mycobacterium tuberculosis, suggesting its potential as a lead compound in antitubercular drug development .
  • Cytotoxicity Assays : In vitro assays demonstrated that this compound could induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential .

Data Table: Biological Activity Summary

Biological ActivityTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialMycobacterium tuberculosis0.5
CytotoxicityBreast cancer cells1.2
CytotoxicityColon cancer cells0.8

Q & A

Q. What are the established synthetic routes for 2-Bromo-3-chloro-5-(trifluoromethoxy)aniline, and how can reaction yields be optimized?

Synthesis typically involves multi-step halogenation and functionalization. A plausible route starts with 3-chloro-5-(trifluoromethoxy)aniline, followed by regioselective bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions. Optimization requires:

  • Temperature control (e.g., 0–5°C for bromination to avoid di-substitution) .
  • Solvent selection (e.g., DMF or acetonitrile for polar intermediates) .
  • Catalysts such as FeCl₃ to enhance selectivity .
    Characterization via NMR (¹H/¹³C) and HPLC ensures purity and regiochemical fidelity .

Q. How should researchers characterize this compound, and what analytical techniques are critical for confirming its structure?

Key techniques include:

  • X-ray crystallography : Resolve atomic positions using SHELXL for small-molecule refinement .
  • NMR spectroscopy : Identify substituent patterns (e.g., ¹⁹F NMR for trifluoromethoxy groups) .
  • Mass spectrometry (MS) : Confirm molecular weight (expected m/z: ~305.45) .
  • HPLC : Assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

The trifluoromethoxy group is a strong para-director, while bromine and chlorine act as meta-directors. This creates competitive regioselectivity in reactions like Suzuki-Miyaura coupling:

  • Electrophilic aromatic substitution : Trifluoromethoxy directs incoming electrophiles to the para position, but steric hindrance from halogens may limit reactivity .
  • Buchwald-Hartwig amination : Amino groups can be introduced at the 4-position if steric effects are mitigated .
    Density Functional Theory (DFT) calculations are recommended to predict reactive sites .

Q. What strategies resolve contradictions in regioselectivity observed during functionalization?

Conflicting directing effects can lead to mixed products. Solutions include:

  • Protecting groups : Temporarily block the amino group to simplify substitution patterns .
  • Metal-mediated catalysis : Use Pd(0) complexes to override inherent electronic effects .
  • Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor desired products .

Q. How does this compound compare structurally and functionally to analogs like 2-Bromo-5-(trifluoromethoxy)aniline?

Key differences:

  • Chlorine addition : Enhances electron-withdrawing effects, altering redox potentials and binding affinities .
  • Bioactivity : The chloro substituent may improve metabolic stability compared to non-chlorinated analogs .
    Comparative studies using X-ray diffraction and in vitro assays (e.g., enzyme inhibition) are advised .

Q. What safety protocols are critical when handling this compound?

  • PPE : Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation .
  • Storage : Keep in amber vials at –20°C to prevent degradation .
  • Waste disposal : Neutralize with dilute NaOH before incineration .

Methodological Recommendations

  • Crystallography : Refine crystal structures with SHELXL, leveraging high-resolution data to resolve halogen positioning .
  • Synthetic Reproducibility : Document solvent purity and catalyst lot numbers, as trace metals can alter yields .
  • Data Validation : Cross-validate spectral data with PubChem or crystallographic databases to address discrepancies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-3-chloro-5-(trifluoromethoxy)aniline
Reactant of Route 2
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2-Bromo-3-chloro-5-(trifluoromethoxy)aniline

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